molecular formula C14H28OSi B14535005 [(5-tert-Butyl-2-methylcyclohex-1-en-1-yl)oxy](trimethyl)silane CAS No. 62572-34-3

[(5-tert-Butyl-2-methylcyclohex-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B14535005
CAS No.: 62572-34-3
M. Wt: 240.46 g/mol
InChI Key: CELVPXSDDJRVJF-UHFFFAOYSA-N
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Description

(5-tert-Butyl-2-methylcyclohex-1-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of a cyclohexene ring substituted with a tert-butyl and a methyl group, and an oxy group bonded to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-tert-Butyl-2-methylcyclohex-1-en-1-yl)oxysilane typically involves the reaction of 5-tert-butyl-2-methylcyclohex-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

5-tert-Butyl-2-methylcyclohex-1-en-1-ol+Trimethylsilyl chlorideBase(5-tert-Butyl-2-methylcyclohex-1-en-1-yl)oxysilane+HCl\text{5-tert-Butyl-2-methylcyclohex-1-en-1-ol} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{(5-tert-Butyl-2-methylcyclohex-1-en-1-yl)oxysilane} + \text{HCl} 5-tert-Butyl-2-methylcyclohex-1-en-1-ol+Trimethylsilyl chlorideBase​(5-tert-Butyl-2-methylcyclohex-1-en-1-yl)oxysilane+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-tert-Butyl-2-methylcyclohex-1-en-1-yl)oxysilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes with different substituents.

    Substitution: Compounds with new functional groups replacing the trimethylsilyl group.

Scientific Research Applications

(5-tert-Butyl-2-methylcyclohex-1-en-1-yl)oxysilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a protecting group for alcohols in organic synthesis.

    Biology: Potential use in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.

    Industry: Utilized in the production of specialty polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of (5-tert-Butyl-2-methylcyclohex-1-en-1-yl)oxysilane involves its ability to undergo various chemical transformations due to the presence of the reactive trimethylsilyl group. This group can be easily cleaved or substituted, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

(5-tert-Butyl-2-methylcyclohex-1-en-1-yl)oxysilane can be compared with other similar compounds such as:

These compounds share structural similarities but differ in the substituents on the cyclohexene ring or the bicyclic structure. The uniqueness of (5-tert-Butyl-2-methylcyclohex-1-en-1-yl)oxysilane lies in its specific substitution pattern, which can influence its reactivity and applications.

Properties

CAS No.

62572-34-3

Molecular Formula

C14H28OSi

Molecular Weight

240.46 g/mol

IUPAC Name

(5-tert-butyl-2-methylcyclohexen-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C14H28OSi/c1-11-8-9-12(14(2,3)4)10-13(11)15-16(5,6)7/h12H,8-10H2,1-7H3

InChI Key

CELVPXSDDJRVJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(CC1)C(C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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